

Technical Guide: Physicochemical Properties of H-DL-Glu(Ome)-OMe.HCl

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Compound of Interest

Compound Name: *H-DL-Glu(Ome)-OMe.HCl*

Cat. No.: B079792

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For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Glu(Ome)-OMe.HCl, the hydrochloride salt of the dimethyl ester of DL-glutamic acid, is a derivative of the non-essential amino acid, glutamic acid. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers. This compound serves as a valuable building block in peptide synthesis and as a research tool in various biochemical and pharmaceutical studies.^{[1][2]} Its utility as a cell-permeant precursor to glutamate has made it instrumental in investigating glutamate's role in cellular processes, notably in enhancing glucose-stimulated insulin secretion. A thorough understanding of its physicochemical properties is essential for its effective application in research and development.

This technical guide provides a comprehensive overview of the core physicochemical properties of **H-DL-Glu(Ome)-OMe.HCl**, detailed experimental protocols for their determination, and a visualization of its role in a key biological signaling pathway.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **H-DL-Glu(Ome)-OMe.HCl** are summarized below. These properties are crucial for handling, storage, and application of the compound in experimental settings.

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 13515-99-6 | [1] |
| Molecular Formula | C ₇ H ₁₄ ClNO ₄ | [1] |
| Molecular Weight | 211.64 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder or solid. | [3] |
| Purity | Typically ≥97% to ≥99.0%. | [1] |
| Melting Point | 81-90°C (for the L-enantiomer). A specific melting point for the DL-racemic mixture is not consistently reported, but is expected to be similar to the L-enantiomer. | [4][5] |
| Solubility | Soluble in water and methanol. [6][7] Soluble in H ₂ O (≥ 100 mg/mL) and DMSO (100 mg/mL, may require sonication).[8] | |
| Storage | Recommended storage at 2-8°C or 4°C, sealed and away from moisture.[1][3][6] | |

Spectral Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of the identity and purity of **H-DL-Glu(Ome)-OMe.HCl**. While specific spectra for the DL-racemic mixture are not readily available, the data for the L-enantiomer (H-L-Glu(Ome)-OMe.HCl) is provided below. In achiral solvents, the NMR and IR spectra of the DL-racemic mixture are expected to be identical to those of the individual enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (400 MHz, D_2O): δ 4.24 - 4.19 (m, 1H), 3.85 (s, 3H), 3.73 (s, 3H), 2.65 (td, $J = 7.3$, 2.2 Hz, 2H), 2.37 - 2.13 (m, 2H).[9]
- ^{13}C NMR (101 MHz, D_2O): δ 174.8, 170.2, 53.6, 52.4, 52.0, 29.2, 24.7.[9]

Note: The provided NMR data is for the L-enantiomer, H-L-Glu(Ome)-OMe.HCl. The spectrum of the DL-racemic mixture in an achiral solvent is expected to be identical.

Infrared (IR) Spectroscopy

A specific IR spectrum for **H-DL-Glu(Ome)-OMe.HCl** is not available in the searched literature. However, the IR spectrum of an amino acid hydrochloride will typically exhibit characteristic absorption bands corresponding to its functional groups.

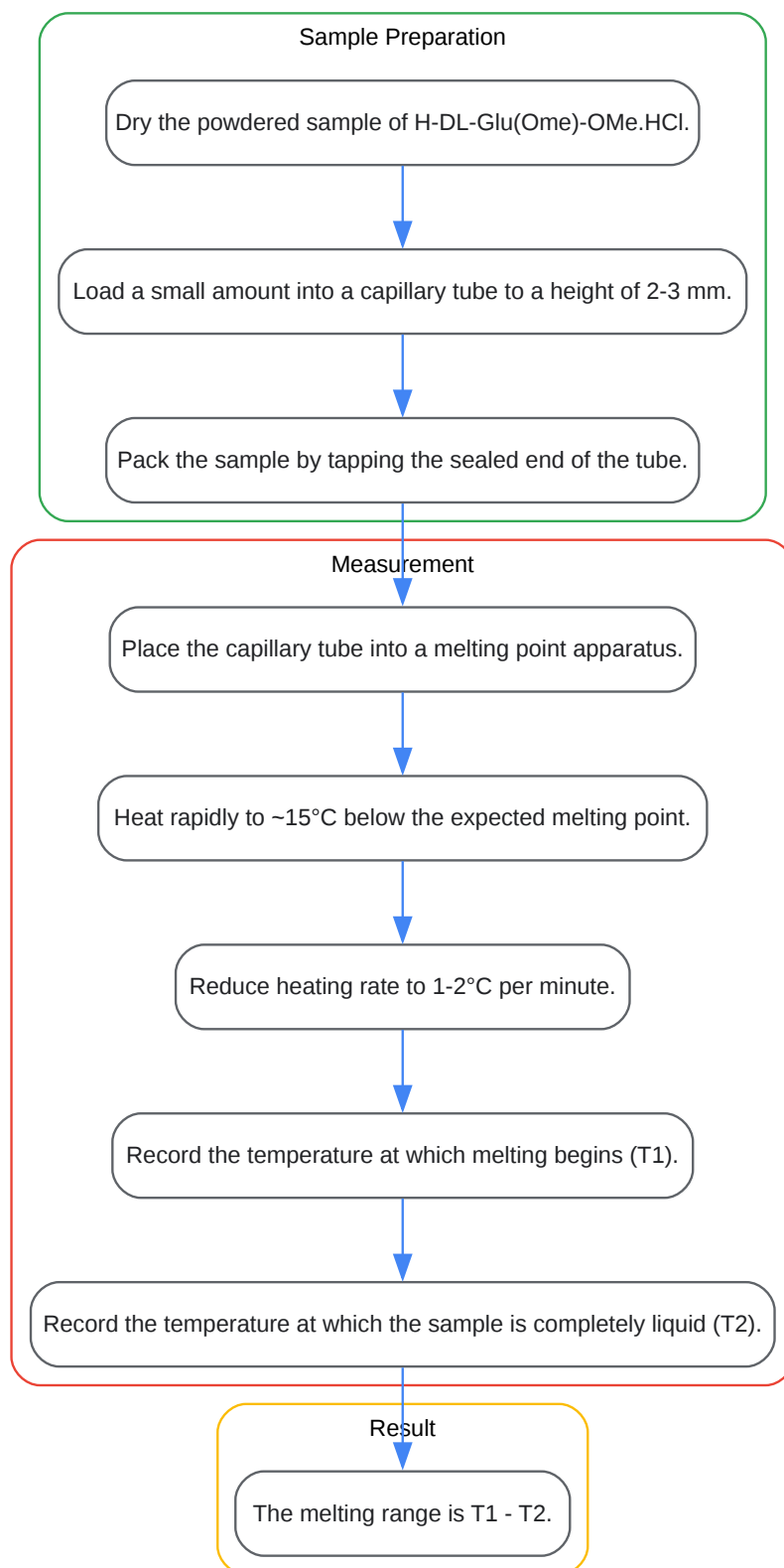
| Functional Group | Expected Absorption Range (cm^{-1}) |
|-------------------------------------|--|
| N-H stretch (from NH_3^+) | 3200-2800 (broad) |
| C-H stretch (alkane) | 3000-2850 |
| C=O stretch (ester) | ~1740 |
| N-H bend (from NH_3^+) | ~1600-1500 |
| C-O stretch (ester) | 1300-1000 |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard laboratory techniques.

Melting Point Determination (Capillary Method)

This method is a common and reliable technique for determining the melting point of a crystalline solid.[10]

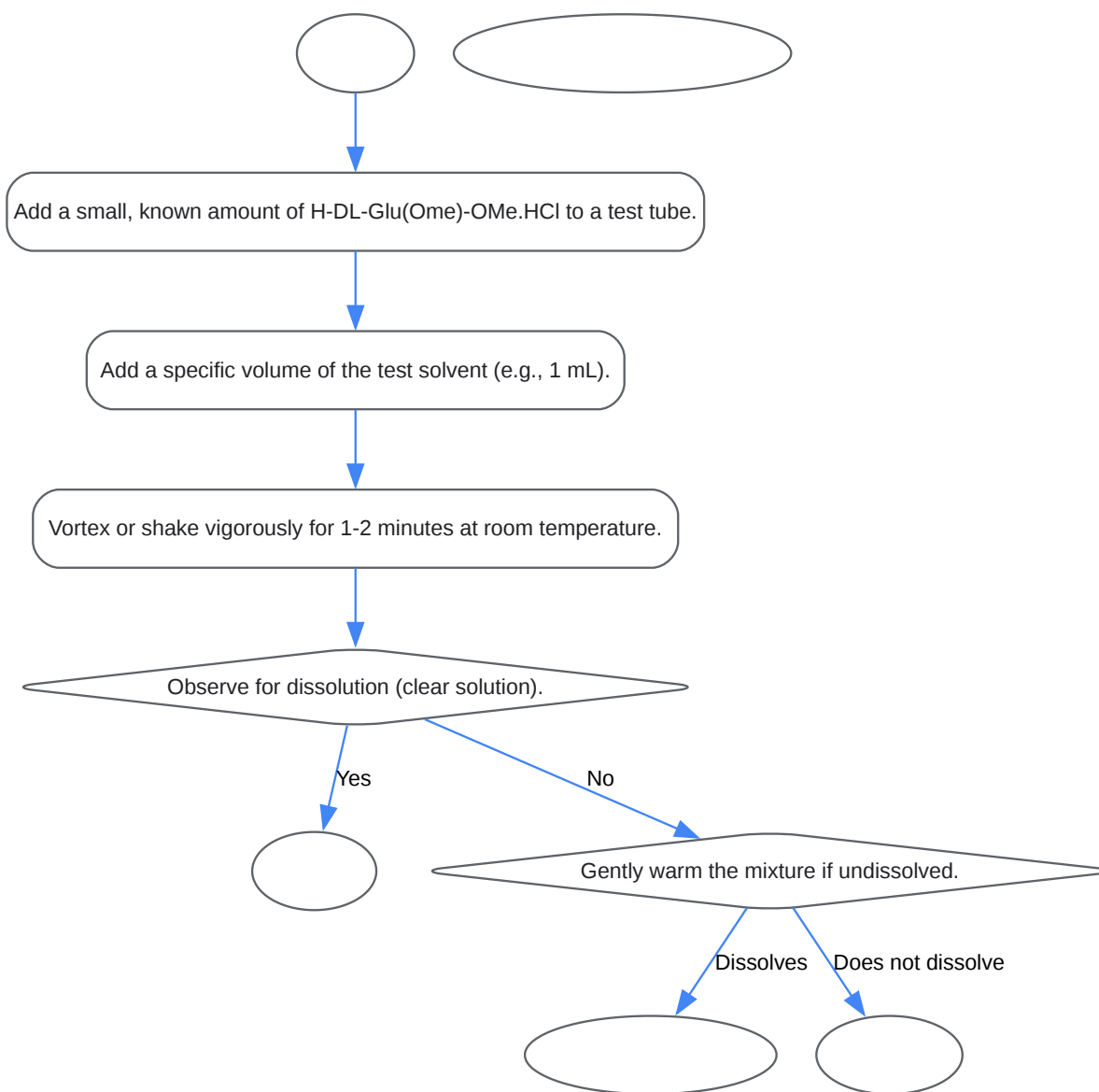


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Workflow for Melting Point Determination.

Solubility Assessment

This protocol provides a systematic approach to qualitatively assess the solubility of **H-DL-Glu(Ome)-OMe.HCl** in various solvents.^{[11][12]}



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Protocol for Solubility Testing.

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[9]

- **Dissolution:** Weigh 5-10 mg of **H-DL-Glu(Ome)-OMe.HCl** for ^1H NMR (or 20-50 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D_2O , DMSO-d_6).
- **Transfer:** Transfer the solution to a 5 mm NMR tube.
- **Filtration:** If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
- **Homogenization:** Ensure the solution is homogeneous before placing it in the spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

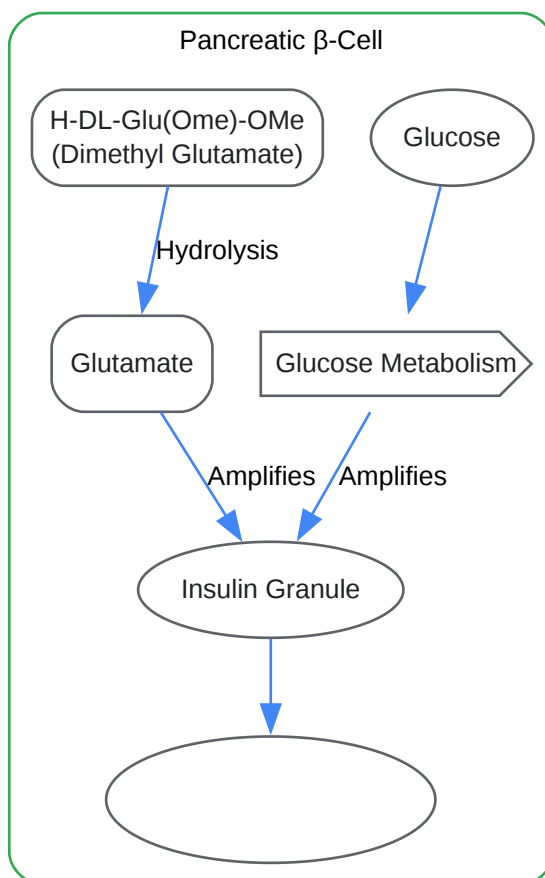
This method is suitable for obtaining the IR spectrum of a solid sample.

- **Grinding:** Grind a small amount (1-2 mg) of **H-DL-Glu(Ome)-OMe.HCl** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
- **Pellet Formation:** Place the powder mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
- **Analysis:** Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be collected first.

Biological Activity and Signaling Pathway

Dimethyl DL-glutamate, the free base of **H-DL-Glu(Ome)-OMe.HCl**, is a cell-permeant derivative of glutamic acid that has been shown to enhance insulin release from pancreatic β -cells in a glucose-dependent manner. It is efficiently converted to L-glutamate within the cells, which then acts as a signaling molecule to amplify insulin secretion.

The proposed mechanism involves the uptake of dimethyl glutamate into the pancreatic β -cell, where it is hydrolyzed to glutamate. This increase in intracellular glutamate, in the presence of glucose metabolism, potentiates the exocytosis of insulin-containing granules.



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